molecular formula C20H31O2- B1262799 (2E,6E,10E)-geranylgeranate

(2E,6E,10E)-geranylgeranate

Cat. No.: B1262799
M. Wt: 303.5 g/mol
InChI Key: SZNLKILVMCHHSD-OZFNKYQOSA-M
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Description

(2E,6E,10E)-Geranylgeranate is a polyisoprenoid ester derived from geranylgeraniol, a 20-carbon terpene alcohol. It features a conjugated all-trans double bond system (2E,6E,10E) and a terminal acetate group. This compound is biosynthetically related to geranylgeranyl diphosphate (GGPP), a universal precursor for carotenoids, chlorophylls, and prenylated proteins . Its molecular formula is C₂₂H₃₆O₂ (based on esterification of geranylgeraniol, C₂₀H₃₄O, with acetic acid), though exact structural data and applications are less documented compared to its parent alcohol or diphosphate derivatives. Key properties include high hydrophobicity and structural rigidity due to its extended isoprenoid chain .

Properties

Molecular Formula

C20H31O2-

Molecular Weight

303.5 g/mol

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate

InChI

InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/p-1/b17-11+,18-13+,19-15+

InChI Key

SZNLKILVMCHHSD-OZFNKYQOSA-M

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares (2E,6E,10E)-geranylgeranate with its closest analogs:

Compound Molecular Formula Functional Group Key Properties Biological Role References
This compound C₂₂H₃₆O₂ Acetate ester Hydrophobic; used in lipid modification and synthetic intermediates Limited direct data; potential roles in prenylation or signaling
(2E,6E,10E)-Geranylgeraniol C₂₀H₃₄O Primary alcohol (-OH) Colorless oil; >99% purity; stable at -20°C Precursor for GGPP; membrane component in archaea
Geranylgeranyl diphosphate (GGPP) C₂₀H₃₆O₇P₂ Diphosphate (-OPP) Hydrophilic headgroup; enzyme substrate Biosynthesis of diterpenes, carotenoids, and protein prenylation
Geranylgeranyl N-methylacetamide C₂₃H₃₉NO N-methylacetamide Synthesized via alkylation; antiparasitic activity Studied for structure-activity relationships against Plasmodium falciparum
4-Acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene C₂₈H₃₈O₅ Phenolic acetate Derived from geranylgeranyl-substituted benzene Antioxidant and antimicrobial potential (theoretical)
Geranylgeranyl adenine C₂₅H₃₅N₅O Purine base (adenine) Synthesized via nucleophilic substitution Potential kinase inhibitor or signaling modulator

Key Research Findings

Physicochemical Properties
  • Solubility : Geranylgeranate’s acetate group enhances solubility in organic solvents compared to GGPP but reduces it relative to geranylgeraniol .
  • Stability : Geranylgeraniol degrades rapidly at room temperature, whereas its acetate and diphosphate derivatives show improved stability .

Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (M+H)⁺
(2E,6E,10E)-Geranylgeraniol 3350 (-OH) 5.10 (m, 3H, CH₂=CH) 291.49 ± 1
Geranylgeranyl N-methylacetamide 1665 (C=O) 2.95 (s, 3H, N-CH₃) 344.3 (calc.)
Geranylgeranyl adenine 1660 (C=N) 8.35 (s, 1H, purine H-8) 428.3 (obs.)

Table 2: Patent and Literature Activity (Source: PubChemLite)

Compound Patent Count Literature Count
This compound 159 41
Geranylgeraniol 5 0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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